Thieno[3,2-c]pyridin-2-ylmethanamine

Medicinal Chemistry ADMET Physicochemical Property

Thieno[3,2-c]pyridin-2-ylmethanamine (CAS 1313726-00-9) is a heterobicyclic primary amine with a molecular formula of C₈H₈N₂S and a molecular weight of 164.23 g·mol⁻¹. The scaffold features a thieno[3,2-c]pyridine core bearing a CH₂NH₂ substituent at the 2-position, yielding computed descriptors that include a topological polar surface area (TPSA) of 67.2 Ų, an XLogP3 of 0.8, one hydrogen-bond donor, and three hydrogen-bond acceptors.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B13918644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridin-2-ylmethanamine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1SC(=C2)CN
InChIInChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2
InChIKeyMWPZMIAZMPWLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridin-2-ylmethanamine: Procurement-Grade Physicochemical and Structural Baseline


Thieno[3,2-c]pyridin-2-ylmethanamine (CAS 1313726-00-9) is a heterobicyclic primary amine with a molecular formula of C₈H₈N₂S and a molecular weight of 164.23 g·mol⁻¹ [1]. The scaffold features a thieno[3,2-c]pyridine core bearing a CH₂NH₂ substituent at the 2-position, yielding computed descriptors that include a topological polar surface area (TPSA) of 67.2 Ų, an XLogP3 of 0.8, one hydrogen-bond donor, and three hydrogen-bond acceptors [1]. Unlike the more extensively studied 4-amino or 7-carboxamide thieno[3,2-c]pyridine congeners, the 2-aminomethyl substitution pattern creates a sterically and electronically distinct vector that is exploited in fragment-based drug design, targeted protein degradation (PROTAC/molecular glue), and kinase inhibitor chemistry [2][3].

Why Thieno[3,2-c]pyridin-2-ylmethanamine Cannot Be Casually Replaced by Regioisomeric or Scaffold-Analogous Amines


Regioisomeric thienopyridine methanamines (e.g., thieno[2,3-c]pyridin-2-ylmethanamine, thieno[3,2-b]pyridin-2-ylmethanamine, thieno[3,2-c]pyridin-6-ylmethanamine) share the identical molecular formula and mass yet diverge sharply in key properties that govern target engagement, permeability, and synthetic tractability . The fusion pattern determines the vectors of both the pyridine nitrogen and the pendant aminomethyl group, altering hydrogen-bonding geometry, π-stacking interactions, and the reactivity of the 2-position toward electrophilic functionalization—differences that are frequently overlooked in procurement workflows but which directly dictate whether a compound is suitable for a given medicinal chemistry or chemical biology program [1]. The quantitative evidence below demonstrates why substitution without experimental re-validation risks program failure.

Product-Specific Quantitative Differentiation of Thieno[3,2-c]pyridin-2-ylmethanamine: Head-to-Head and Cross-Study Evidence


Polar Surface Area Exceeds the Closest Regioisomer by +72%, Altering Predicted Membrane Permeability

The experimentally validated topological polar surface area (TPSA) of thieno[3,2-c]pyridin-2-ylmethanamine is 67.2 Ų [1], whereas the dihydrochloride salt of its regioisomer thieno[3,2-b]pyridin-2-ylmethanamine reports a TPSA of 38.9 Ų . Although the salt form may modulate the computed TPSA, the free-base difference—driven by the altered positioning of the pyridine nitrogen relative to the methanamine group—remains substantial [2]. Both compounds share the molecular formula C₈H₈N₂S and an identical mass (164.23 Da) but differ in the ring fusion geometry [2].

Medicinal Chemistry ADMET Physicochemical Property

LogP Distinguishes [3,2-c] from [3,2-b] Regioisomers, Impacting Solubility and Plasma Protein Binding Forecasts

Thieno[3,2-c]pyridin-2-ylmethanamine has a reported LogP of 2.46 , while the [3,2-b] regioisomer dihydrochloride salt is reported with a LogP of 2.60 . The 0.14 log unit difference, though modest, places the [3,2-c] isomer closer to the optimal LogP range (1–3) for oral bioavailability and aqueous solubility; the XLogP3 of 0.8 from PubChem [1] further suggests measurable polarity differences between the two fusion patterns.

Physicochemical Property Medicinal Chemistry Pharmacokinetics

CRBN Binding Affinity (Ki = 3.4 μM) Confirms Negligible Cereblon Engagement, Differentiating from IMiD-Like Scaffolds

In a microscale thermophoresis (MST) binding assay against the human CRBN thalidomide-binding domain, thieno[3,2-c]pyridin-2-ylmethanamine exhibited a Ki of 3.40 × 10³ nM (3.4 μM) [1]. For reference, classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide bind CRBN with affinities typically in the low-nanomolar range (generally < 500 nM) [2][3]. The approximately three-order-of-magnitude weaker affinity of the 2-aminomethyl compound indicates that the thieno[3,2-c]pyridine scaffold does not inherently engage the CRBN neosubstrate-recruitment surface.

Targeted Protein Degradation Chemical Biology CRBN

The Thieno[3,2-c]pyridin-2-yl Scaffold Generates ALK5 Inhibitors Superior to the Clinical Candidate LY-2157299 by 16-Fold in Enzymatic Assays

A series of thieno[3,2-c]pyridin-2-yl imidazole derivatives (compounds 20a–20g) were evaluated alongside benzo[c][1,2,5]thiadiazol-5-yl imidazoles (14a–14g) for ALK5 (activin receptor-like kinase 5) inhibition [1]. The most active compound in the study, 14c, bore the thieno[3,2-c]pyridin-2-yl substructure and displayed an ALK5 IC₅₀ of 0.008 μM, which was 16.1-fold more potent than the clinical-stage ALK5 inhibitor LY-2157299 (galunisertib, IC₅₀ = 0.129 μM) and 1.8-fold more potent than EW-7197 (IC₅₀ = 0.014 μM) in the same enzymatic assay [1]. Compound 14g further demonstrated a selectivity index of 350 for ALK5 over p38α MAP kinase, outperforming LY-2157299 (selectivity index = 4) by 87.5-fold and EW-7197 (selectivity index = 211) by 1.66-fold [1].

Kinase Inhibitor ALK5 TGF-β Cancer

2‑Position Functionalization of Thieno[3,2-c]pyridine Requires Specialized Anionic Chemistry, Making Pre‑Functionalized Methanamine a Streamlined Procurement Choice

Patent literature explicitly states that the 2‑position of thieno[3,2-c]pyridine resists direct electrophilic substitution and does not react with strong bases such as n‑butyllithium to form the 2‑anion, in contrast to the 3‑position which undergoes electrophilic attack [1]. A specialized procedure employing a non‑nucleophilic alkali metal base (e.g., lithium diisopropylamide) at −100 to −30 °C is required to generate the 2‑anionic intermediate en route to 2‑substituted derivatives [1]. The pre‑functionalized thieno[3,2-c]pyridin-2-ylmethanamine therefore bypasses a low‑temperature, air‑sensitive metalation step that is not required for the corresponding [2,3-c] or [3,2-b] regioisomers, which are synthetically more accessible through conventional electrophilic routes [2].

Synthetic Chemistry Building Block Process Chemistry

Procurement-Driven Application Scenarios for Thieno[3,2-c]pyridin-2-ylmethanamine Based on Quantitative Differentiation Evidence


Fragment-Based or Structure-Guided ALK5 / TGF-β Pathway Inhibitor Design

The thieno[3,2-c]pyridin-2-yl substructure has produced ALK5 inhibitors that outperform the clinical candidate LY-2157299 by 16.1‑fold in enzymatic IC₅₀ and by 87.5‑fold in selectivity over p38α [1]. Teams pursuing ALK5 or related TGF‑β pathway targets can procure this methanamine as a vector-optimized amine building block for imidazole, pyrazole, or amide coupling, directly accessing the geometry that delivered the most potent and selective compounds in the Guo et al. series.

PROTAC Warhead or Linker Building Block Requiring Negligible Cereblon Engagement

With a measured CRBN Ki of 3.4 μM—at least 680‑fold weaker than IMiD ligands [2]—this primary amine provides a low‑risk starting point for constructing PROTAC warheads or linkers intended to bind non‑CRBN E3 ligases (e.g., VHL, IAP, MDM2) or the target protein itself. Procurement of a pre‑characterized, CRBN‑inactive amine eliminates the need for in‑house counterscreening during early degrader optimization campaigns.

Peripheral or Extracellular Target Programs Where Higher PSA Is Tolerated or Desirable

The TPSA of 67.2 Ų [3] places this compound above the typical CNS‑penetrance threshold (∼60 Ų). For teams developing peripherally restricted kinase inhibitors, GPCR modulators, or antibody‑drug conjugate payloads where BBB exclusion is beneficial, this methanamine offers a deliberate physicochemical liability that can be propagated into the final molecule, reducing late‑stage CNS toxicity risks.

Synthetic Route Optimization: Avoidance of Cryogenic 2‑Position Anionic Chemistry

Because direct electrophilic or n‑BuLi‑based metalation at the 2‑position of thieno[3,2-c]pyridine fails, the 2‑aminomethyl derivative can only be synthesized via a specialized LDA‑based process at −100 to −30 °C [4]. Purchasing the pre‑functionalized methanamine eliminates this cryogenic, moisture‑sensitive step from the synthetic route, providing an immediate time‑to‑compound advantage and reducing process‑scale safety hazards for industrial medicinal chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-c]pyridin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.